molecular formula C8H7ClO3 B1661503 5-Chloro-4-hydroxy-2-methoxybenzaldehyde CAS No. 917828-33-2

5-Chloro-4-hydroxy-2-methoxybenzaldehyde

Cat. No.: B1661503
CAS No.: 917828-33-2
M. Wt: 186.59
InChI Key: HICKLJCXVUXYRM-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring.

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Future Directions

The potential applications of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in drug discovery and design are currently being explored. Its role as a tyrosinase inhibitor suggests potential uses in the treatment of disorders related to melanin overproduction .

Biochemical Analysis

Biochemical Properties

5-Chloro-4-hydroxy-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . Additionally, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to impact the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in various biochemical and cellular effects, including enzyme inhibition, activation, and alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and effects may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and inflammation . These dose-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-hydroxy-2-methoxybenzaldehyde is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as an intermediate in organic synthesis and its effectiveness in inhibiting specific enzymes.

Properties

IUPAC Name

5-chloro-4-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICKLJCXVUXYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275597
Record name 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917828-33-2
Record name 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917828-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-hydroxy-2-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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